

Application Notes and Protocols: In Vitro Neutrophil Activation Assay Using Randialic Acid B

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Compound of Interest

Compound Name: *Randialic acid B*

Cat. No.: *B11936312*

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Introduction

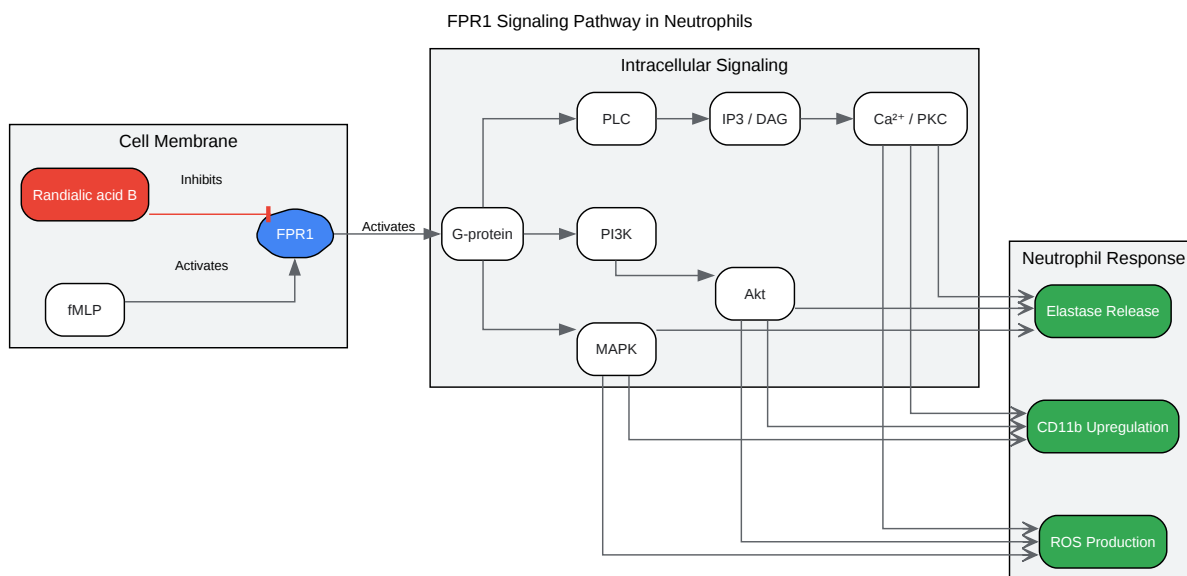
Neutrophils are key players in the innate immune system, representing the first line of defense against pathogens. However, their excessive activation can lead to tissue damage and contribute to the pathology of various inflammatory diseases. The N-formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor expressed on neutrophils that plays a crucial role in mediating their activation and chemotaxis in response to N-formylated peptides derived from bacteria or damaged mitochondria. Consequently, FPR1 has emerged as a promising therapeutic target for modulating neutrophil-mediated inflammation.

Randialic acid B, a triterpenoid compound, has been identified as a potent and selective antagonist of FPR1 in human neutrophils.^{[1][2]} It competitively inhibits the binding of FPR1 agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), thereby attenuating downstream signaling cascades that lead to neutrophil activation. This includes the inhibition of reactive oxygen species (ROS) production, degranulation (e.g., elastase release), upregulation of adhesion molecules like CD11b, and calcium mobilization.^{[1][2]}

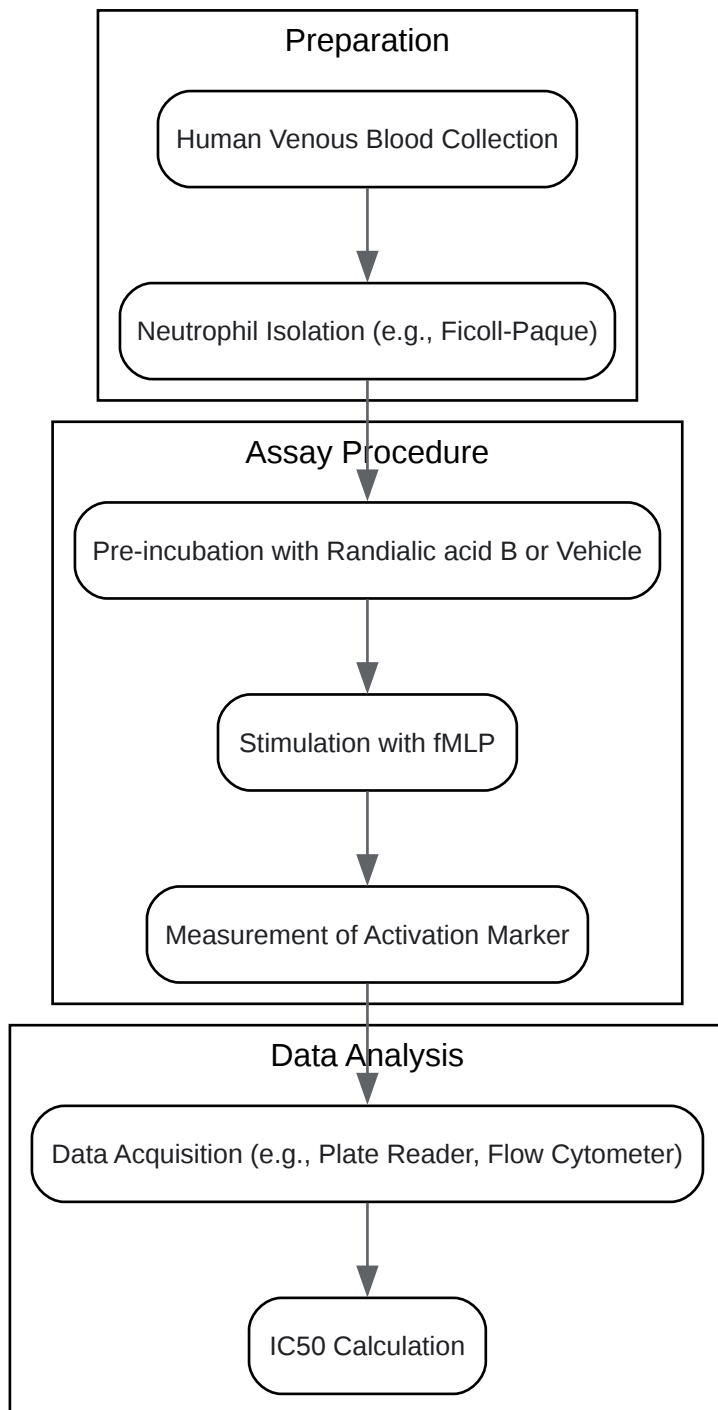
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effects of **Randialic acid B** on fMLP-induced neutrophil activation.

Mechanism of Action: FPR1 Signaling Pathway

Upon binding of an agonist like fMLP, FPR1 activates intracellular signaling pathways, primarily through the dissociation of G-protein subunits.[3] This triggers a cascade of events including the activation of phosphoinositide-3 kinase (PI3K), mitogen-activated protein kinases (MAPK), and phospholipase C (PLC).[1][3] PLC activation leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently induce an increase in intracellular calcium concentration and activate protein kinase C (PKC).[1] These signaling events culminate in various neutrophil effector functions, including chemotaxis, ROS production via NADPH oxidase, and the release of granular contents such as elastase.[1][3] **Randialic acid B** acts by competitively blocking the initial step of this cascade at the FPR1 receptor.



Experimental Workflow for Neutrophil Activation Assay

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References

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- 2. Randialic acid B and tomentosolic acid block formyl peptide receptor 1 in human neutrophils and attenuate psoriasis-like inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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